Apadenoson

Catalog No.
S519084
CAS No.
250386-15-3
M.F
C23H30N6O6
M. Wt
486.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apadenoson

CAS Number

250386-15-3

Product Name

Apadenoson

IUPAC Name

methyl 4-[3-[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate

Molecular Formula

C23H30N6O6

Molecular Weight

486.5 g/mol

InChI

InChI=1S/C23H30N6O6/c1-3-25-21(32)18-16(30)17(31)22(35-18)29-11-26-15-19(24)27-14(28-20(15)29)6-4-5-12-7-9-13(10-8-12)23(33)34-2/h11-13,16-18,22,30-31H,3,5,7-10H2,1-2H3,(H,25,32)(H2,24,27,28)/t12?,13?,16-,17+,18-,22+/m0/s1

InChI Key

FLEVIENZILQUKB-XTWQNQIISA-N

SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)C#CCC4CCC(CC4)C(=O)OC)N)O)O

Solubility

Soluble in DMSO

Synonyms

4-(3-(6-amino-9-(5-ethylcarbamoyl-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-2-yl)prop-2-ynyl)cyclohexanecarboxylic acid methyl ester, ATL 146e, ATL-146e, ATL146e, DWH 146e, DWH-146e

Canonical SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)C#CCC4CCC(CC4)C(=O)OC)N)O)O

Isomeric SMILES

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)C#CCC4CCC(CC4)C(=O)OC)N)O)O

Description

The exact mass of the compound Apadenoson is 486.2227 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cyclohexanecarboxylic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.8

Exact Mass

486.2227

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BTS1Y6777M

Drug Indication

Investigated for use/treatment in cardiovascular disorders and inflammatory disorders (unspecified).

Mechanism of Action

BMS068645 is designed to selectively stimulate the A2a adenosine receptor responsible for coronary vasodilation. Research to date suggests that this compound could potentially reduce or eliminate side effects associated with currently available pharmacologic stress agents that are not selective for the A2a adenosine receptor.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adenosine
ADORA2A [HSA:135] [KO:K04266]

Other CAS

250386-15-3

Dates

Modify: 2023-08-15
1: Patel RA, Glover DK, Broisat A, Kabul HK, Ruiz M, Goodman NC, Kramer CM, Meerdink DJ, Linden J, Beller GA. Reduction in myocardial infarct size at 48 hours after brief intravenous infusion of ATL-146e, a highly selective adenosine A2A receptor agonist. Am J Physiol Heart Circ Physiol. 2009 Aug;297(2):H637-42. doi: 10.1152/ajpheart.00705.2008. Epub 2009 Jun 5. PubMed PMID: 19502555; PubMed Central PMCID: PMC2724215.
2: Chang CZ, Dumont AS, Simsek S, Titus BJ, Kwan AL, Kassell NF, Solenski NJ. The adenosine 2A receptor agonist ATL-146e attenuates experimental posthemorrhagic vasospasm. Neurosurgery. 2007 Jun;60(6):1110-7; discussion 1117-8. PubMed PMID: 17538386.
3: Reece TB, Kron IL, Okonkwo DO, Laurent JJ, Tache-Leon C, Maxey TS, Ellman PI, Linden J, Tribble CG, Kern JA. Functional and cytoarchitectural spinal cord protection by ATL-146e after ischemia/reperfusion is mediated by adenosine receptor agonism. J Vasc Surg. 2006 Aug;44(2):392-7. PubMed PMID: 16890874.
4: Odashima M, Otaka M, Jin M, Horikawa Y, Matsuhashi T, Ohba R, Linden J, Watanabe S. A selective adenosine A2A receptor agonist, ATL-146e, prevents concanavalin A-induced acute liver injury in mice. Biochem Biophys Res Commun. 2006 Sep 8;347(4):949-54. Epub 2006 Jul 21. PubMed PMID: 16859640.
5: Odashima M, Otaka M, Jin M, Komatsu K, Wada I, Matsuhashi T, Horikawa Y, Hatakeyama N, Oyake J, Ohba R, Linden J, Watanabe S. Selective A2A adenosine agonist ATL-146e attenuates acute lethal liver injury in mice. J Gastroenterol. 2005 May;40(5):526-9. PubMed PMID: 15942719.
6: Odashima M, Otaka M, Jin M, Komatsu K, Wada I, Matsuhashi T, Horikawa Y, Hatakeyama N, Oyake J, Ohba R, Linden J, Watanabe S. Selective adenosine A receptor agonist, ATL-146e, attenuates stress-induced gastric lesions in rats. J Gastroenterol Hepatol. 2005 Feb;20(2):275-80. PubMed PMID: 15683432.
7: Glover DK, Riou LM, Ruiz M, Sullivan GW, Linden J, Rieger JM, Macdonald TL, Watson DD, Beller GA. Reduction of infarct size and postischemic inflammation from ATL-146e, a highly selective adenosine A2A receptor agonist, in reperfused canine myocardium. Am J Physiol Heart Circ Physiol. 2005 Apr;288(4):H1851-8. Epub 2004 Dec 9. PubMed PMID: 15591104.
8: Cassada DC, Tribble CG, Long SM, Laubach VE, Kaza AK, Linden J, Nguyen BN, Rieger JM, Fiser SM, Kron IL, Kern JA. Adenosine A2A analogue ATL-146e reduces systemic tumor necrosing factor-alpha and spinal cord capillary platelet-endothelial cell adhesion molecule-1 expression after spinal cord ischemia. J Vasc Surg. 2002 May;35(5):994-8. PubMed PMID: 12021717.
9: Cassada DC, Tribble CG, Laubach VE, Nguyen BN, Rieger JM, Linden J, Kaza AK, Long SM, Kron IL, Kern JA. An adenosine A2A agonist, ATL-146e, reduces paralysis and apoptosis during rabbit spinal cord reperfusion. J Vasc Surg. 2001 Sep;34(3):482-8. PubMed PMID: 11533601.

Explore Compound Types